1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine
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Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, an imidazole, and a piperidine ring
Mechanism of Action
Imidazole Ring
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component in many biologically active molecules, including histidine and various enzymes . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Benzodioxole Ring
The compound also contains a benzodioxole ring. Benzodioxole derivatives have been found to exhibit a variety of biological activities. For example, some 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against various cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reactions: The benzodioxole and imidazole intermediates are then coupled with a piperidine derivative through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be replaced with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-benzodioxole-5-carbonyl)-4-methylpiperidine: Lacks the imidazole moiety, resulting in different chemical reactivity and biological activity.
1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(1H-imidazol-2-yl)sulfanyl]methyl}piperidine: Similar structure but without the methyl group on the imidazole ring, affecting its steric and electronic properties.
Uniqueness
1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine is unique due to the presence of both the benzodioxole and imidazole moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-20-9-6-19-18(20)25-11-13-4-7-21(8-5-13)17(22)14-2-3-15-16(10-14)24-12-23-15/h2-3,6,9-10,13H,4-5,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUCJUBTDPDGDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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